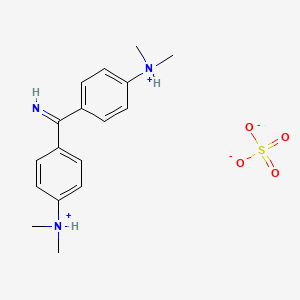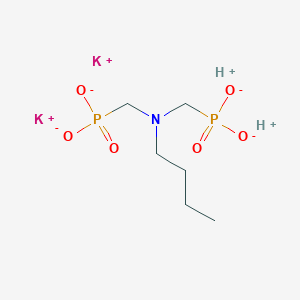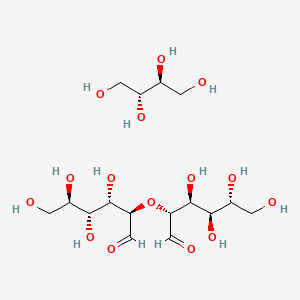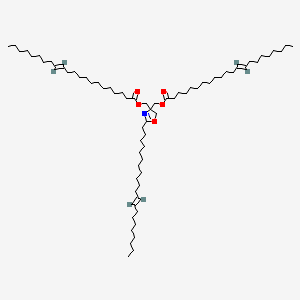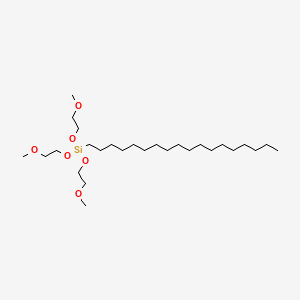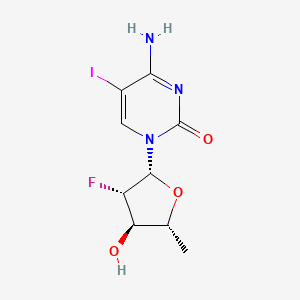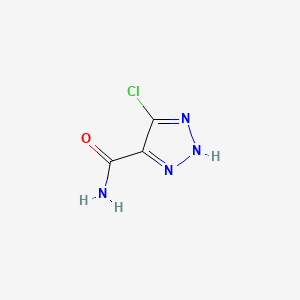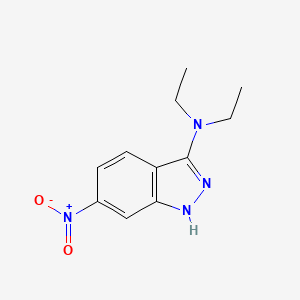
1H-Indazol-3-amine, N,N-diethyl-6-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indazol-3-amine, N,N-diethyl-6-nitro- is a compound belonging to the indazole family, which is a class of nitrogen-containing heterocyclic compounds. Indazoles are known for their diverse biological activities and are used in various medicinal applications, including anticancer, anti-inflammatory, and antibacterial agents .
Vorbereitungsmethoden
The synthesis of 1H-Indazol-3-amine, N,N-diethyl-6-nitro- typically involves several steps, including the formation of the indazole core and subsequent functionalization. Common synthetic routes include:
Transition Metal-Catalyzed Reactions: These reactions often involve the use of copper or silver catalysts to facilitate the formation of the indazole core.
Reductive Cyclization Reactions: This method involves the reduction of nitro groups to amines, followed by cyclization to form the indazole ring.
Industrial Production Methods: Industrial synthesis may involve large-scale reactions using optimized conditions to maximize yield and minimize byproducts.
Analyse Chemischer Reaktionen
1H-Indazol-3-amine, N,N-diethyl-6-nitro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of amines to nitro groups or other oxidized forms.
Substitution: Substitution reactions involve the replacement of functional groups with other groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Indazol-3-amine, N,N-diethyl-6-nitro- has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1H-Indazol-3-amine, N,N-diethyl-6-nitro- involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as phosphoinositide 3-kinase, which plays a role in cell growth and survival . Additionally, it may interfere with the p53/MDM2 pathway, leading to apoptosis (programmed cell death) in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1H-Indazol-3-amine, N,N-diethyl-6-nitro- can be compared with other indazole derivatives, such as:
Niraparib: An anticancer drug used for the treatment of ovarian cancer.
Pazopanib: A tyrosine kinase inhibitor used for the treatment of renal cell carcinoma.
6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine: A selective inhibitor of RIP2 kinase for the treatment of chronic inflammatory diseases.
These compounds share similar core structures but differ in their functional groups and specific biological activities, highlighting the versatility and uniqueness of 1H-Indazol-3-amine, N,N-diethyl-6-nitro-.
Eigenschaften
CAS-Nummer |
80838-25-1 |
|---|---|
Molekularformel |
C11H14N4O2 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
N,N-diethyl-6-nitro-1H-indazol-3-amine |
InChI |
InChI=1S/C11H14N4O2/c1-3-14(4-2)11-9-6-5-8(15(16)17)7-10(9)12-13-11/h5-7H,3-4H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
CZDJORZAGTWKLE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=NNC2=C1C=CC(=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


